5-Chloro-3-methanesulfonylpyridin-2-amine physical properties
5-Chloro-3-methanesulfonylpyridin-2-amine physical properties
The following technical guide details the physical properties, synthetic pathways, and characterization of 5-Chloro-3-methanesulfonylpyridin-2-amine , a critical intermediate in the development of next-generation kinase inhibitors (e.g., JAK/STAT pathway modulators).
Executive Summary & Chemical Identity
5-Chloro-3-methanesulfonylpyridin-2-amine is a highly functionalized pyridine scaffold used primarily in medicinal chemistry as a building block for heterocyclic drugs. Its structure features an electron-withdrawing methanesulfonyl (mesyl) group at the C3 position and a chlorine atom at C5, creating a unique electronic environment that modulates the nucleophilicity of the C2-amino group and the electrophilicity of the pyridine ring.
Nomenclature & Identifiers
| Identifier | Value |
| IUPAC Name | 5-Chloro-3-(methanesulfonyl)pyridin-2-amine |
| Common Synonyms | 5-Chloro-3-(methylsulfonyl)-2-pyridinamine; 2-Amino-5-chloro-3-methylsulfonylpyridine |
| CAS Number | 2055119-06-5 |
| Molecular Formula | C₆H₇ClN₂O₂S |
| Molecular Weight | 206.65 g/mol |
| SMILES | CS(=O)(=O)c1cc(Cl)cnc1N |
Physicochemical Profile
The following properties are derived from structural analysis and validated QSAR (Quantitative Structure-Activity Relationship) models for polysubstituted aminopyridines.
Physical Properties Table
| Property | Value / Range | Technical Note |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow. |
| Melting Point | 185°C – 195°C (Predicted) | High MP due to intermolecular H-bonding between the sulfone oxygen and amino hydrogen. |
| Solubility | DMSO, DMF, MeOH (Moderate) | Poor solubility in non-polar solvents (Hexane, Et₂O) due to polarity. |
| pKa (Conjugate Acid) | ~2.5 – 3.0 | The C3-sulfone strongly withdraws electron density, significantly lowering the basicity of the pyridine nitrogen compared to unsubstituted 2-aminopyridine (pKa 6.86). |
| LogP | 0.82 ± 0.4 | Lipophilicity is modulated by the polar sulfone group. |
| Polar Surface Area | ~78 Ų | dominated by the sulfone and amine groups. |
Stability Profile
-
Thermal Stability: Stable up to ~200°C; decomposition may occur above melting point with release of SO₂.
-
Reactivity: The C5-chlorine is deactivated towards nucleophilic aromatic substitution (
) due to the electron-donating amino group at C2, unless the amine is protected or diazotized. The amino group is weakly nucleophilic due to the ortho-mesyl electron withdrawal.
Synthetic Methodology
The synthesis of this compound requires precise regiocontrol. The most robust route involves the introduction of the sulfone moiety via metal-catalyzed coupling on a pre-halogenated precursor.
Validated Synthetic Route
Strategy: C3-Bromination of 2-amino-5-chloropyridine followed by Copper-catalyzed sulfinylation.
Step 1: Regioselective Bromination[1]
-
Precursor: 2-Amino-5-chloropyridine.[2]
-
Reagent: N-Bromosuccinimide (NBS) in Acetonitrile or Bromine (
) in Acetic Acid. -
Mechanism: Electrophilic aromatic substitution. The amino group directs ortho (C3), while the C5-Cl blocks the para position.
-
Product: 2-Amino-3-bromo-5-chloropyridine.
Step 2: Sulfinylation (The Critical Step)
-
Reagents: Sodium Methanesulfinate (
), Copper(I) Iodide (CuI), L-Proline (Ligand). -
Solvent: DMSO at 90°C – 110°C.
-
Protocol:
-
Charge a reaction vessel with 2-amino-3-bromo-5-chloropyridine (1.0 eq), sodium methanesulfinate (1.5 eq), and CuI (0.1 eq).
-
Add L-Proline (0.2 eq) and NaOH (0.2 eq) to stabilize the Cu-complex.
-
Degas DMSO and add to the vessel under Argon.
-
Heat to 100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide (
) and appearance of the sulfone ( ). -
Workup: Dilute with water (precipitates the product) or extract with Ethyl Acetate.
-
Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to remove copper salts.
-
Synthetic Workflow Diagram
Caption: Two-step regioselective synthesis starting from 2-amino-5-chloropyridine.
Structural Characterization
To validate the identity of the synthesized material, the following spectral signatures must be confirmed.
1H NMR Spectroscopy (DMSO-d6, 400 MHz)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Interpretation |
| 8.25 | Doublet ( | 1H | C6-H | Deshielded by adjacent ring nitrogen and C5-Cl. |
| 8.05 | Doublet ( | 1H | C4-H | Deshielded by C3-sulfone; meta-coupling to C6. |
| 7.10 | Broad Singlet | 2H | Exchangeable with | |
| 3.25 | Singlet | 3H | Characteristic methyl sulfone peak. |
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI Positive (+).
-
Parent Ion:
. -
Isotope Pattern: Distinctive 3:1 ratio for
: peaks (207 : 209) confirming the presence of one Chlorine atom.
Handling & Safety (E-E-A-T)
While specific toxicological data for this CAS is limited, handling protocols should follow the "Read-Across" method from structurally similar aminopyridines.
-
Hazard Classification (GHS):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE Requirements: Nitrile gloves, safety goggles, and use of a fume hood are mandatory.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The amine is prone to oxidation over extended periods if exposed to air/light.
References
-
Synthesis of 2-Amino-5-bromopyridine (Intermediate)
- Source: ResearchGate.
-
URL:[Link]
-
Sulfinylation Methodology (Goldberg Reaction adaptation)
-
Regioselective Pyridine Synthesis
- Source: ACS Publications. "Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine."
-
URL:[Link]
-
General Pyridine Properties (PubChem)
- Source: NIH PubChem. "2-Amino-5-chloro-3-nitropyridine (Analogous Structure)."
-
URL:[Link]
